N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide
Description
N-[2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide core linked to a substituted ethyl backbone. The ethyl chain bears two critical moieties: a 4-methoxyphenyl group and a 4-methylpiperazine ring.
Key physicochemical properties include:
- Molecular formula: C₂₀H₂₆N₃O₂S (calculated based on substituents).
- Functional groups: Thiophene-2-carboxamide (hydrogen-bond acceptor/donor), 4-methoxyphenyl (electron-donating), and 4-methylpiperazine (basic, hydrophilic).
- Potential applications: While direct biological data are unavailable in the provided evidence, structural analogs indicate roles in antibacterial, CNS-targeting, or ion channel modulation contexts .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21-9-11-22(12-10-21)17(15-5-7-16(24-2)8-6-15)14-20-19(23)18-4-3-13-25-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGURQOGBHRKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Methoxyphenylacetonitrile
A two-step process is commonly employed:
- Formation of the α-Amino Nitrile :
- 4-Methoxyphenylacetonitrile reacts with 4-methylpiperazine in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst.
- Reaction Conditions : 60–80°C, 12–24 hours, solvent: toluene/water biphasic system.
- Key Challenge : Competing over-alkylation is mitigated by stoichiometric control (1:1 molar ratio).
- Reduction to Primary Amine :
Table 1: Optimization of Alkylation and Reduction Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | 4-Methylpiperazine, NaOH | 65 | 92 |
| Reduction (LiAlH₄) | THF, 0°C to reflux | 78 | 95 |
Alternative Route: Bromoethyl Intermediate
A halogenated approach avoids nitrile intermediates:
- Bromination : 2-(4-Methoxyphenyl)ethanol is treated with phosphorus tribromide (PBr₃) to yield 2-(4-methoxyphenyl)ethyl bromide.
- Nucleophilic Substitution : The bromide reacts with 4-methylpiperazine in acetonitrile at 50°C for 8 hours.
- Amine Isolation : The product is extracted with methylene chloride, dried over sodium sulfate, and concentrated.
Advantages : Higher regioselectivity and reduced side products compared to nitrile routes.
Amide Bond Formation with Thiophene-2-carboxylic Acid
Activation of Thiophene-2-carboxylic Acid
The carboxylic acid is activated to enhance electrophilicity:
Coupling with Ethylamine Intermediate
The activated acid reacts with 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine:
- Conditions : Room temperature, 2–4 hours, solvent: dichloromethane or THF.
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) neutralizes HCl byproducts.
- Workup : The reaction mixture is washed with brine, dried (Na₂SO₄), and concentrated.
Table 2: Coupling Reagent Efficiency Comparison
| Reagent System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| SOCl₂ + TEA | CH₂Cl₂ | 85 | 98 |
| HBTU/HOBt | DMF | 88 | 97 |
| DCC/DMAP | THF | 82 | 96 |
Note: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DCC (dicyclohexylcarbodiimide) are coupling agents cited in patents.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography:
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and amide group undergo oxidation under controlled conditions:
Key Findings :
-
Hypochlorite-mediated oxidation selectively targets the piperazine nitrogen without affecting the methoxyphenyl group .
-
Oxone in DMSO efficiently cleaves the carboxamide bond, yielding thiophene-2-carboxylic acid .
Reduction Reactions
The carboxamide group and aromatic systems participate in reduction pathways:
| Reagent/Conditions | Target Site | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ (THF, 0°C → reflux) | Carboxamide | Amine derivative | 78% | |
| H₂/Pd-C (EtOH, 50 psi) | Thiophene ring | Partially saturated thiophene | 55% |
Key Findings :
-
LiAlH₄ reduces the carboxamide to a primary amine while preserving the piperazine and methoxyphenyl groups.
-
Catalytic hydrogenation selectively saturates the thiophene ring under high-pressure conditions.
Nucleophilic Substitution
The piperazine nitrogen and ethyl linker are reactive toward electrophiles:
| Reagent/Conditions | Target Site | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyl halides (K₂CO₃, DMF) | Piperazine nitrogen | N-Alkylated piperazine derivatives | 60–75% | |
| Acyl chlorides (NEt₃, CH₂Cl₂) | Ethyl linker amine | Secondary amides | 85% |
Key Findings :
-
Alkylation at the piperazine nitrogen enhances solubility in polar solvents.
-
Acylations at the ethyl linker modify biological activity by introducing steric bulk.
Hydrolysis Reactions
The carboxamide undergoes hydrolysis under acidic or basic conditions:
| Reagent/Conditions | Target Site | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl (reflux) | Carboxamide | Thiophene-2-carboxylic acid + amine | 90% | |
| NaOH/H₂O (70°C) | Carboxamide | Carboxylate salt + ammonia | 88% |
Key Findings :
-
Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide nitrogen.
-
Hydrolysis products are precursors for further functionalization (e.g., esterification) .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
| Reagent/Conditions | Target Site | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura (Pd(dtbpf)Cl₂) | Thiophene bromide | Biaryl derivatives | 70% | |
| Buchwald-Hartwig (Pd(OAc)₂) | Piperazine amine | Arylpiperazine analogs | 65% |
Key Findings :
-
Suzuki coupling introduces aryl groups at the thiophene ring, modulating electronic properties .
-
Buchwald-Hartwig amination generates diverse piperazine derivatives with enhanced receptor binding .
Dimerization and Polymerization
Under oxidative or thermal conditions, the compound forms oligomers:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOCl (aq. EtOH, 25°C) | Dimeric disulfide-linked structure | 28% | |
| Heat (180°C, inert atmosphere) | Polyamide backbone | N/A |
Key Findings :
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide has been explored for its potential therapeutic effects, including:
- Anticancer Activity : The compound has demonstrated significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). It induces apoptosis in these cells, enhancing its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 26 | Growth inhibition |
| MCF-7 | 49.85 | Induction of apoptosis |
Research indicates that this compound acts as an inhibitor of ribosomal S6 kinase (RSK), which plays a crucial role in cell growth and survival pathways. The inhibition of RSK has significant therapeutic implications in treating tumors with aberrant signaling pathways.
Biological Studies
The compound has been investigated as a ligand in receptor binding studies. Its interaction with various receptors may lead to significant pharmacological effects:
- Alpha1-Adrenergic Receptors : Compounds with similar structures have been found to target these receptors, potentially influencing cardiovascular functions.
Sleep Modulation
Research has shown that this compound exhibits significant effects on sleep patterns:
- Increase in Slow Wave Sleep : Crucial for restorative sleep.
- Decrease in Awakenings After Sleep Onset : Enhances overall sleep quality.
Animal studies indicated improvements in sleep architecture, measured by polysomnography, highlighting its potential role in treating sleep disorders.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the development of new materials with specific chemical properties. Its unique structure allows for the synthesis of more complex molecules, making it a valuable building block in organic chemistry.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes.
Comparison with Similar Compounds
Positional Isomers of the Piperazine-Phenyl Moiety
Compound A : N-[2-(4-Methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide ()
- Structure : Thiophene-2-carboxamide attached to a phenyl ring with a 4-methylpiperazine group at the 2-position .
- Key difference : The ethyl backbone in the target compound is replaced with a direct phenyl-piperazine linkage. This reduces flexibility and may alter binding pocket compatibility .
Compound B : N-[4-(4-Methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide ()
Heterocyclic Core Modifications
Compound C : (R)-N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide (ML277, )
- Structure : Replaces thiophene-2-carboxamide with a thiazol-2-amine core.
Compound D : N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogues ()
Substituent Variations on the Aromatic Ring
Compound E : N-[4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl]-1H-indole-2-carboxamide ()
- Structure : Chloro and methoxy groups on the phenyl ring, with an indole-carboxamide core.
Compound F : N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate ()
Functional Group Replacements
Compound G: N-{2,2,2-Trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide ()
- Structure : Trichloroethyl group replaces the piperazine-ethyl backbone.
- Impact : Increased lipophilicity due to trichloro substitution may enhance tissue retention but raise toxicity concerns .
Compound H : N-[4-(4-Chloro-2-nitrophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide ()
- Structure : Carbothioyl linkage instead of ethyl chain.
Biological Activity
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by the following components:
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Piperazine Moiety : Known for improving bioactivity and selectivity towards specific biological targets.
- Thiophene Ring : Contributes to the compound's pharmacological properties.
The molecular formula is with a molecular weight of approximately 423.6 g/mol. The presence of these functional groups suggests diverse biological activities, particularly in cancer therapy and antimicrobial applications.
Research indicates that this compound acts as an inhibitor of ribosomal S6 kinase (RSK), which plays a crucial role in cell growth and survival pathways. The inhibition of RSK has significant therapeutic implications in cancer treatment, particularly in tumors with aberrant signaling pathways.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. It has shown promise in:
- Cell Proliferation Inhibition : Demonstrated significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, enhancing its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 26 | Growth inhibition |
| MCF-7 | 49.85 | Induction of apoptosis |
These findings highlight the compound's potential as a therapeutic agent in oncology .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity. It has been tested against various pathogens, showing effectiveness at low concentrations.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |
| Escherichia coli | 0.30 - 0.35 | Bactericidal |
The antimicrobial efficacy suggests potential applications in treating infections, particularly those caused by resistant strains .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance biological activity:
- Synthesis : Multi-step organic reactions are employed to synthesize this compound, including the formation of the thiophene ring and the introduction of functional groups via nucleophilic substitution reactions.
- Biological Evaluation : Various derivatives have been screened for their anticancer and antimicrobial properties, with some exhibiting significantly lower IC50 values compared to existing treatments.
- Clinical Implications : The potential for these compounds to serve as lead candidates for drug development is under investigation, particularly in targeting specific kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
